molecular formula C12H8ClFN2O3 B15279661 Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate

Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate

Katalognummer: B15279661
Molekulargewicht: 282.65 g/mol
InChI-Schlüssel: STTCRDXMNCRNHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound is characterized by the presence of a benzoate group, a pyrimidine ring, and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate typically involves the reaction of 4-chloropyrimidine with 5-fluorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzoates and pyrimidines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(4-chloropyrimidin-5-yl)acetate
  • Methyl 2-(4-chloropyrimidin-5-yl)propanoate

Uniqueness

Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is unique due to the presence of both a fluorine atom and a benzoate group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C12H8ClFN2O3

Molekulargewicht

282.65 g/mol

IUPAC-Name

methyl 2-(4-chloropyrimidin-5-yl)oxy-5-fluorobenzoate

InChI

InChI=1S/C12H8ClFN2O3/c1-18-12(17)8-4-7(14)2-3-9(8)19-10-5-15-6-16-11(10)13/h2-6H,1H3

InChI-Schlüssel

STTCRDXMNCRNHX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.